molecular formula C15H12ClF3N2O3 B1412435 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid CAS No. 1823183-34-1

3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid

Cat. No.: B1412435
CAS No.: 1823183-34-1
M. Wt: 360.71 g/mol
InChI Key: MSSVCSYWOHNJBW-UHFFFAOYSA-N
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Description

3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloropyridine moiety, and an amino propanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

IUPAC Name

3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3/c16-10-7-9(15(17,18)19)8-21-14(10)24-12-4-2-1-3-11(12)20-6-5-13(22)23/h1-4,7-8,20H,5-6H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSVCSYWOHNJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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